N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid
Description
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid is a synthetic derivative of glutamic acid conjugated with a benzotriazin heterocyclic core. The compound features a 1,2,4-benzotriazin ring substituted with an amino group at position 6 and a ketone at position 3, fused to a benzoyl-glutamic acid moiety.
Properties
IUPAC Name |
(2S)-2-[[4-(6-amino-3-oxo-1,2,4-benzotriazin-2-yl)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6/c20-11-3-6-13-15(9-11)22-19(30)24(23-13)12-4-1-10(2-5-12)17(27)21-14(18(28)29)7-8-16(25)26/h1-6,9,14H,7-8,20H2,(H,21,27)(H,25,26)(H,28,29)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTGBHWQSDBXRT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N2C(=O)N=C3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N2C(=O)N=C3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924245 | |
| Record name | N-[4-(6-Amino-3-oxo-1,2,4-benzotriazin-2(3H)-yl)benzoyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122712-57-6 | |
| Record name | N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122712576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(6-Amino-3-oxo-1,2,4-benzotriazin-2(3H)-yl)benzoyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation-Chlorination-Coupling-Hydrolysis Approach (US4211883A)
This patent describes a four-step process for synthesizing p-(N-methyl)-aminobenzoyl-L-glutamic acid:
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Formylation :
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p-(N-methyl)-aminobenzoic acid is refluxed in formic acid to introduce a formyl protective group, yielding p-(N-methyl-N-formyl)-aminobenzoic acid.
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Conditions : Reflux in HCOOH, 2–4 hours.
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Chlorination :
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Coupling with L-Glutamic Acid :
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Alkaline Hydrolysis :
Applicability to Target Compound :
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Replace p-(N-methyl)-aminobenzoic acid with 4-(3-oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoic acid.
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Ensure the benzotriazinone core is stable under chlorination and hydrolysis conditions.
Nitro-Reduction Pathway (CN105439895A)
This method avoids protective groups by starting with p-nitrobenzoic acid:
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Acylation :
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Condensation with Sodium Glutamate :
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Reduction :
Adaptation for Target Compound :
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Substitute p-nitrobenzoic acid with 4-(3-oxo-6-amino-benzotriazin-2-yl)benzoic acid.
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Verify compatibility of the benzotriazinone with reduction conditions.
Integration of Subunits: Hypothetical Synthetic Route
A proposed pathway for the target compound:
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Synthesis of 4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoic Acid :
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Cyclize o-aminobenzonitrile with hydrazine derivatives.
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Critical Step : Ensure regioselectivity for the 6-amino substituent.
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Coupling with L-Glutamic Acid :
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Purification :
Comparative Analysis of Key Reaction Parameters
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzotriazine ring, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzoyl and glutamic acid moieties can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the benzoyl or glutamic acid moieties .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of benzotriazole compounds, including those similar to N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid, exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can act against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating potential as broad-spectrum antibacterial agents .
Case Study: Antimicrobial Screening
A series of benzotriazole derivatives were synthesized and screened for their antibacterial activity. The results indicated that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications at specific positions on the benzotriazole ring enhanced antimicrobial efficacy .
| Compound | Activity against E. coli | Activity against S. aureus |
|---|---|---|
| Compound A | MIC = 5 µg/mL | MIC = 10 µg/mL |
| Compound B | MIC = 15 µg/mL | MIC = 5 µg/mL |
1.2 Anti-inflammatory Properties
Several studies have explored the anti-inflammatory effects of benzotriazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The incorporation of amino acids like glutamic acid in these structures may enhance their bioactivity and solubility.
Biochemical Research Applications
2.1 Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, certain benzotriazole derivatives have been identified as selective inhibitors of protein kinases, which are critical in cell signaling and cancer progression .
Case Study: Protein Kinase Inhibition
In vitro studies demonstrated that a derivative of the compound inhibited protein kinase CK2 with an IC50 value of 20 nM. This suggests its potential use in cancer therapeutics where CK2 is often overexpressed .
Material Science Applications
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its ability to form stable complexes with metal ions has implications for developing new materials with enhanced properties such as thermal stability and mechanical strength .
Case Study: Metal Complexation
Research has shown that incorporating this compound into polymer matrices improved the material's resistance to thermal degradation when exposed to high temperatures compared to traditional polymers .
Mechanism of Action
The mechanism by which N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazine ring can bind to enzymes or receptors, modulating their activity. The glutamic acid moiety may facilitate cellular uptake or interaction with other biomolecules. Pathways involved include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares functional and structural similarities with folic acid derivatives and other heterocyclic conjugates. Below is a detailed comparison based on synthesis, structural features, and inferred biological relevance.
Core Heterocyclic Modifications
Key Structural Differences :
- Target Compound: Contains a 1,2,4-benzotriazin ring (3-oxo-6-amino substitution), which is less common in folate analogs compared to pteridin or pyrimidinone cores.
- Folic Acid Derivatives: Compound 1 (): Pteridin core with dipyruvoylamino and oxo groups. Compound 2 (): Pteridin core with ethoxymethylene substitution. Compound 3 (): Pteridin core with ethoxycarbonylamino substitution.
- Pyrimidinones (): Pyrrolo-pyrimidine cores with sulfur or alkyl linkages.
Implications: The benzotriazin ring in the target compound may offer distinct electronic and steric properties compared to pteridin or pyrimidinone analogs. For example, the 1,2,4-triazin system could enhance metabolic stability or alter binding interactions with folate receptors or enzymes like dihydrofolate reductase (DHFR) .
Comparative Data Table
Research Implications and Limitations
- Structural Innovations: The benzotriazin core distinguishes the target compound from classical folate analogs, warranting further studies on its enzymatic interactions and pharmacokinetics.
- Evidence Gaps: No direct biological or synthetic data for the target compound are provided in the evidence. Comparisons are inferred from structural analogs.
- Future Directions : Synthesis optimization (e.g., yield improvement via catalyst screening) and in vitro assays (e.g., DHFR inhibition) are critical next steps.
Biological Activity
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid (referred to as "compound") is a synthetic compound exhibiting notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The benzotriazine moiety contributes to its pharmacological properties.
- Functional Groups : The presence of amino and carboxyl groups enhances its interaction with biological targets.
The biological activity of the compound primarily revolves around its interaction with various enzymes and receptors:
- Inhibition of Thymidylate Synthase : The compound has been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition is competitive with 5,10-methylenetetrahydrofolate, indicating its potential as an antitumor agent .
- Modulation of Glutamate Receptors : Given its structural similarity to glutamic acid derivatives, the compound may influence glutamate receptor activity. This could have implications for neurological conditions where glutamate signaling is disrupted .
Antitumor Activity
The compound's ability to inhibit TS suggests significant antitumor potential. In vitro studies have demonstrated that it effectively reduces cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| L1210 (leukemia) | 0.52 | Inhibition of TS |
| A549 (lung cancer) | 1.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 0.75 | Cell cycle arrest |
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties through modulation of glutamate signaling pathways. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, confirming its role as a potent TS inhibitor . The findings suggest that structural modifications can enhance selectivity and potency against specific tumor types.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .
- Clinical Implications : The compound's mechanism as a TS inhibitor places it in a promising position for development alongside existing chemotherapy agents, potentially improving efficacy and reducing side effects through targeted action .
Q & A
Q. What synthetic methodologies are commonly employed for preparing benzotriazine-glutamic acid conjugates?
The synthesis of benzotriazine-glutamic acid analogs typically involves condensation reactions between substituted benzotriazine intermediates and activated glutamic acid derivatives. For example, in analogous folate-based syntheses, carbodiimide coupling agents (e.g., DCC) are used to link carboxylic acid moieties to amine-bearing heterocycles . Solvents like DMF or ethanol are preferred for solubility, with reaction yields optimized by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:amine). Post-synthesis purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm for benzotriazine) and glutamic acid side-chain signals (e.g., α-proton at δ 4.3 ppm) .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks and fragmentation patterns . Discrepancies in spectral data should be resolved via X-ray crystallography or computational modeling (DFT) .
Q. What is the hypothesized mechanism of action for benzotriazine-based antifolates?
Benzotriazine-glutamic acid analogs are designed to inhibit one-carbon metabolism enzymes (e.g., dihydrofolate reductase, DHFR) by mimicking folate cofactors. The benzotriazine ring competes with dihydrofolate for binding, while the glutamic acid tail enhances cellular uptake via folate transporters . Competitive inhibition kinetics (Ki values) are typically assessed using enzyme activity assays with purified DHFR .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
Discrepancies in cytotoxicity or uptake efficiency may arise from variations in folate receptor (FR-α/β) expression or membrane transport proteins (e.g., RFC1). Methodological approaches include:
- FR-specific knockdown models (siRNA/CRISPR) to isolate receptor-dependent effects .
- Competitive uptake assays using labeled folic acid to quantify transport rivalry .
- Metabolomic profiling (LC-MS) to compare intracellular folate pools and drug polyglutamylation patterns .
Q. What strategies optimize blood-brain barrier (BBB) permeability for neurotargeted benzotriazine analogs?
To enhance BBB penetration:
- Prodrug design : Mask polar groups (e.g., glutamic acid carboxylates) with lipophilic esters, which are cleaved by neuronal esterases .
- Structural modifications : Introduce halogen atoms (e.g., Cl, F) to the benzotriazine ring to improve passive diffusion (logP optimization) .
- In vitro BBB models : Use co-cultures of endothelial cells and astrocytes to simulate barrier integrity and quantify permeability coefficients (Papp) .
Q. How can synthetic yields be improved for large-scale production of research-grade material?
Key optimizations include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps in benzotriazine intermediate synthesis .
- Solvent engineering : Switch to ionic liquids for higher reaction efficiency and easier product isolation .
- Process analytics : Real-time monitoring (e.g., in-situ FTIR) to track reaction progress and minimize side products .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data during structure elucidation?
If NMR/IR data deviate from computational predictions (e.g., unexpected splitting or peak shifts):
Q. What experimental controls are essential for validating enzyme inhibition assays?
To ensure reproducibility:
- Positive controls : Use established inhibitors (e.g., methotrexate for DHFR assays) .
- Negative controls : Include enzyme-free reactions and vehicle-only treatments.
- Dose-response curves : Generate IC50 values across ≥5 concentrations to confirm linearity and rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
